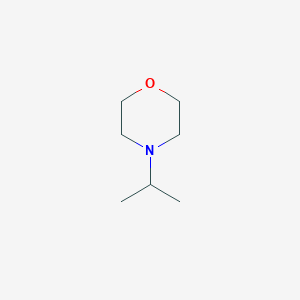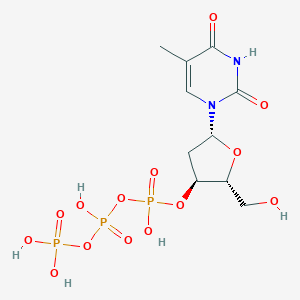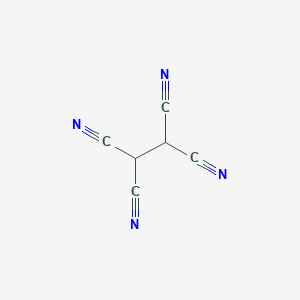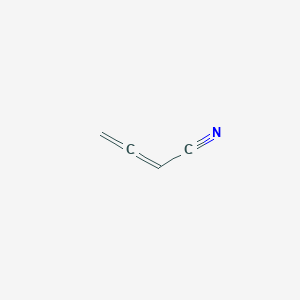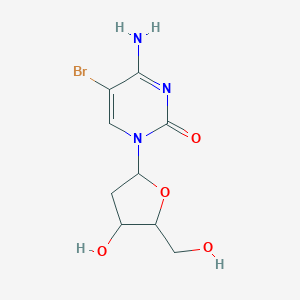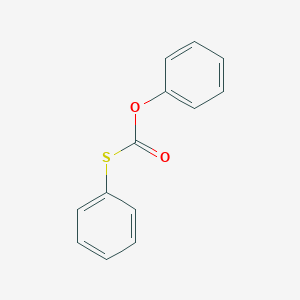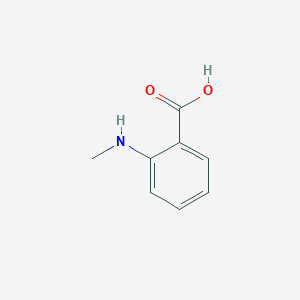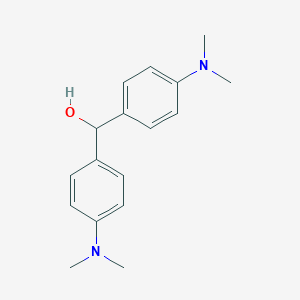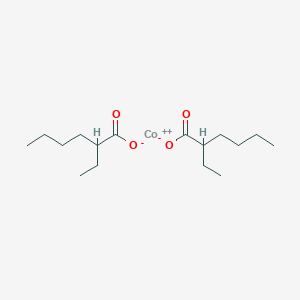
Kobaltbis(2-ethylhexanoat)
Übersicht
Beschreibung
Cobalt bis(2-ethylhexanoate) is an organic compound composed of cobalt, an essential trace element, and 2-ethylhexanoate, an organic acid. It is a colorless, odorless liquid with a boiling point of approximately 290°C and a melting point of approximately -15°C. Cobalt bis(2-ethylhexanoate) is a widely used industrial chemical, particularly in the production of polymers, plastics, and coatings. It is also used as a catalyst in the production of polyurethane foam and polyethylene. In addition, cobalt bis(2-ethylhexanoate) is used in the pharmaceutical industry and as a dietary supplement.
Wissenschaftliche Forschungsanwendungen
Katalysator in Polymerisationsreaktionen
Kobaltbis(2-ethylhexanoat) spielt eine entscheidende Rolle in Polymerisationsreaktionen und ermöglicht die Bildung von hochwertigen Polymerprodukten . Es hilft bei der Herstellung verschiedener Arten von Polymeren mit unterschiedlichen Eigenschaften und Anwendungen .
Trocknungsmittel in Beschichtungen und Farben
Diese Verbindung wird als Trocknungsmittel in Beschichtungen und Farben eingesetzt . Es trägt dazu bei, den Trocknungsprozess zu beschleunigen und die Effizienz der Farb- und Beschichtungsproduktion zu verbessern .
Oxidation-Katalysator
Kobaltbis(2-ethylhexanoat) wird häufig in verschiedenen Katalysatoren für Oxidation verwendet . Es unterstützt den Oxidationsprozess verschiedener chemischer Reaktionen und erhöht die Effizienz und Wirksamkeit dieser Reaktionen .
Hydrierungskatalysator
Diese Verbindung wird auch als Katalysator in Hydrierungsreaktionen eingesetzt . Es hilft bei der Addition von Wasserstoff (H2) zu anderen Verbindungen, ein entscheidender Prozess in vielen industriellen Anwendungen .
Haftvermittler
Kobaltbis(2-ethylhexanoat) wird als Haftvermittler verwendet . Es verbessert die Verbindung zwischen verschiedenen Materialien und verbessert die Haltbarkeit und Qualität des Endprodukts
Wirkmechanismus
Target of Action
Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .
Biochemical Pathways
It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.
Result of Action
The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .
Action Environment
The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cobalt bis(2-ethylhexanoate) can be achieved by reacting cobalt acetate with 2-ethylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of cobalt hydroxide.", "Starting Materials": [ "Cobalt acetate", "2-ethylhexanoic acid", "Thionyl chloride", "Anhydrous solvents (such as toluene or benzene)" ], "Reaction": [ "Step 1: Dissolve 10 g of cobalt acetate in 50 mL of anhydrous toluene or benzene in a dry flask.", "Step 2: Add 20 mL of 2-ethylhexanoic acid to the flask and stir the mixture for 30 minutes.", "Step 3: Slowly add 10 mL of thionyl chloride to the mixture with constant stirring. The reaction mixture will become hot and the solution will turn yellow.", "Step 4: Continue stirring the mixture for 2 hours at room temperature.", "Step 5: Heat the mixture to 60°C and stir for an additional 2 hours.", "Step 6: Cool the mixture to room temperature and filter off any precipitate that forms.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from a suitable solvent (such as toluene or ethanol) to obtain pure Cobalt bis(2-ethylhexanoate)." ] } | |
CAS-Nummer |
136-52-7 |
Molekularformel |
C8H16CoO2 |
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
AAZSASWTJCLJGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |
Kanonische SMILES |
CCCCC(CC)C(=O)O.[Co] |
Siedepunkt |
Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |
Color/Form |
Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |
Dichte |
1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |
melting_point |
Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |
Andere CAS-Nummern |
136-52-7 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
13586-82-8 |
Löslichkeit |
In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |
Synonyme |
2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


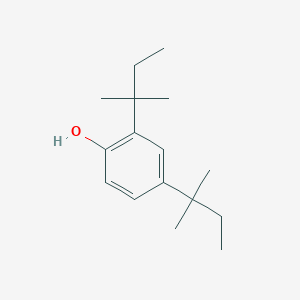


![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
